molecular formula C15H15N5O2S B2738054 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 811468-71-0

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide

Cat. No. B2738054
CAS RN: 811468-71-0
M. Wt: 329.38
InChI Key: AYLZLLAPEDVINT-UHFFFAOYSA-N
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Description

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide, also known as FFA-1, is a chemical compound that has been synthesized and studied for its potential use in scientific research.

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Research has shown that derivatives of 1,2,4-triazol possess significant synthetic and pharmacological potential, leading to the synthesis of new compounds with potential biological activities. Derivatives like "2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides" were synthesized and showed anti-exudative properties in animal models, indicating their potential for further pharmacological study (Chalenko et al., 2019).

Biochemical Analysis

  • A study focused on the biochemical parameters in the serum of experimental rats treated with a compound structurally related to the one , indicating its potential as an antioxidant and immune-modulating agent. This highlights the relevance of these compounds in biochemical research (Danilchenko, 2017).

Structural and Thermal Studies

  • Structural study and thermal behavior analysis of a novel interaction product of "4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione" with molecular iodine provided insights into the stability and structure of these compounds, supporting their potential use in various scientific applications (Ivolgina et al., 2020).

properties

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-10-4-2-5-11(8-10)17-13(21)9-23-15-19-18-14(20(15)16)12-6-3-7-22-12/h2-8H,9,16H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLZLLAPEDVINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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